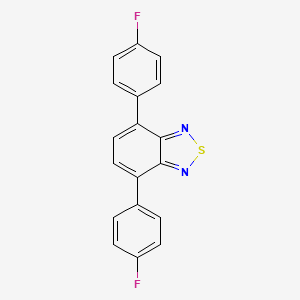

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole

CAS No.: 919282-38-5

Cat. No.: VC16014488

Molecular Formula: C18H10F2N2S

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919282-38-5 |

|---|---|

| Molecular Formula | C18H10F2N2S |

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | 4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole |

| Standard InChI | InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |

| Standard InChI Key | OFAFRHYSUZTOHU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F |

Introduction

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It features a benzothiadiazole core substituted with two 4-fluorophenyl groups at the 4th and 7th positions. This compound is of particular interest in the fields of organic electronics, photophysics, and medicinal chemistry due to its unique electronic properties and structural versatility.

Synthesis

The synthesis of this compound typically involves:

-

Formation of Benzothiadiazole Core: Starting from o-phenylenediamine derivatives reacted with sulfur-containing reagents.

-

Substitution with Fluorophenyl Groups: Coupling reactions such as Suzuki-Miyaura cross-coupling are commonly employed.

General Reaction Scheme:

Organic Electronics

-

Semiconductors: Used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-withdrawing properties.

-

Charge Transport: Facilitates efficient charge transport in thin-film transistors.

Photophysics

-

Exhibits strong fluorescence and photostability, making it suitable for optoelectronic devices.

-

High quantum yield enhances its application in sensing technologies.

Medicinal Chemistry

Table 2: Biological Activities of Related Compounds

| Compound | Activity | Target |

|---|---|---|

| Benzothiadiazole Derivatives | Anticancer | A549 (lung cancer cells) |

| Benzothiazole Framework | Antimicrobial, Anti-inflammatory | Bacterial and fungal strains |

The substitution pattern on the benzothiadiazole core significantly influences its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume